N-Phenyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine
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Overview
Description
N-Phenyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a complex organic compound with a molecular formula of C22H23N3O2S. This compound features a pyrrolidine ring, a phenyl group, and a tosyl group, making it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine typically involves the nucleophilic substitution reaction of a pyridine derivative with a tosylated pyrrolidine . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the tosyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Sodium hydride or potassium carbonate in DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-Phenyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Phenyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
- 2-(Pyridin-2-yl)-N,N-diphenylaniline
- Bis(5-(trifluoromethyl)pyridin-2-yl)amine
Uniqueness
N-Phenyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine stands out due to its unique combination of a pyrrolidine ring, a phenyl group, and a tosyl group. This structure imparts specific chemical and biological properties that make it valuable for various applications .
Properties
Molecular Formula |
C22H23N3O2S |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-N-phenylpyridin-2-amine |
InChI |
InChI=1S/C22H23N3O2S/c1-17-9-12-20(13-10-17)28(26,27)25-15-5-8-21(25)18-11-14-22(23-16-18)24-19-6-3-2-4-7-19/h2-4,6-7,9-14,16,21H,5,8,15H2,1H3,(H,23,24) |
InChI Key |
ABFNWQLCTPCBIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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